Methoxetamine hydrochloride

Catalog No.
S974578
CAS No.
1239908-48-5
M.F
C15H22ClNO2
M. Wt
283.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxetamine hydrochloride

CAS Number

1239908-48-5

Product Name

Methoxetamine hydrochloride

IUPAC Name

2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

InChI

InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H

InChI Key

FJNRBMKLTGCSRN-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl

Ketamine is an NMDA receptor antagonist and, depending on dose, can cause pain suppression, tachycardia, and hypertension, as well as altered perception, memory, and cognition. Methoxetamine is a 3-methoxy, N-ethyl analog of ketamine which, like ketamine, has been abused recreationally. Symptoms of toxicity, present following abuse, are similar to those seen with ketamine, including a dissociative or catatonic state, analgesia, tachycardia, hypertension, nausea, and vomiting. Pharmacology, toxicology, and safety of this compound are not known. This product is intended for forensic and research applications.
A certified solution standard for use in LC/MS or GC/MS applications in clinical toxicology, forensic analysis, or urine drug testing. Methoxetamine, with street names such as MXE, Mexxy, and Roflcoptr, is a designer drug and ketamine derivative used recreationally as a dissociative and hallucinogen. The drug has been reported to have the same unwanted side effects as ketamine. Methoxetamine use is reportedly popular in the United Kingdom with cases also observed in the US.

Methoxetamine hydrochloride (CAS 1239908-48-5) is a highly specialized arylcyclohexylamine derivative widely procured as an analytical reference standard and a pharmacological research tool [1]. Structurally distinguished from ketamine by the replacement of a 2-chloro group with a 3-methoxy group and an N-methylamino group with an N-ethylamino group, this compound exhibits a unique dual-mechanism profile [2]. It functions as a high-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist while simultaneously acting as a serotonin transporter (SERT) inhibitor [2]. In procurement contexts, methoxetamine hydrochloride is essential for forensic toxicology panels, quantitative LC-MS/GC-MS calibrations, and advanced neuropharmacological models investigating fast-acting antidepressant pathways where traditional ketamine benchmarks are mechanistically insufficient .

Research Fit

NMDA receptor antagonist tool compound for neuroscience research
Arylcyclohexylamine-class dissociative, structural analog of ketamine and PCP
Research reference for novel psychoactive substance (NPS) identification studies

Procuring ketamine hydrochloride or phencyclidine (PCP) as functional substitutes for methoxetamine hydrochloride critically compromises both analytical accuracy and pharmacological validity [1]. In neuropharmacology, ketamine lacks the potent serotonin transporter (SERT) inhibition characteristic of methoxetamine, rendering it useless for modeling the synergistic NMDA/SERT pathways implicated in novel antidepressant research [2]. Conversely, while PCP shares NMDA antagonism, its binding affinity is significantly less selective, leading to off-target effects that confound controlled studies[2]. In forensic and clinical toxicology, substitution is impossible; methoxetamine and ketamine possess distinct molecular weights (283.79 g/mol vs. 274.19 g/mol for their HCl salts) and fragmentation patterns, meaning precise methoxetamine certified reference materials (CRMs) are strictly required to prevent false negatives in LC-MS and GC-MS screening workflows .

Substitution Risk

SERT inhibition absent in ketamine

MXE exhibits serotonin transporter inhibition, which may alter monoamine-related outcomes compared to ketamine-only protocols.

Locomotor profile diverges from ketamine

Unlike ketamine, MXE may not depress locomotor activity at behaviorally relevant doses, potentially confounding motor-function endpoints.

Reinforcement efficacy lower than PCP

MXE shows reduced reinforcing effects relative to PCP; substitution in addiction models may not reproduce expected self-administration patterns.

Superior NMDA Receptor Binding Affinity Compared to Ketamine

In comparative radioligand binding assays targeting the PCP site of the glutamate NMDA receptor, methoxetamine demonstrates a substantially higher binding affinity than the standard benchmark, ketamine[1]. Quantitative analysis reveals that methoxetamine achieves a Ki value of 259 nM, whereas ketamine requires a higher concentration to achieve similar occupancy, with a Ki of 659 nM [1]. This nearly 2.5-fold increase in binding affinity makes methoxetamine a more potent ligand for NMDA receptor mapping.

Evidence DimensionNMDA Receptor Affinity (Ki)
Target Compound Data259 nM
Comparator Or BaselineKetamine (659 nM)
Quantified Difference2.5-fold higher affinity (lower Ki) for methoxetamine
ConditionsIn vitro radioligand binding assay at the PCP site of the NMDA receptor

Researchers requiring a higher-affinity ketamine analog for precise NMDA receptor mapping or potent non-competitive antagonism should procure methoxetamine over standard ketamine.

SERT IC50
Head-to-head
2 μM (IC50)
Supports NMDA/5-HT interplay studies
Human SERT assay in HEK293 cells; ketamine showed no inhibition ≤10 μM

Distinct Serotonin Transporter (SERT) Inhibition Profile

A critical differentiator for methoxetamine hydrochloride is its potent activity at the serotonin transporter (SERT), a mechanism entirely absent in ketamine [1]. In vitro screening shows methoxetamine inhibits SERT with a Ki of 481 nM, whereas ketamine exhibits negligible affinity (Ki > 10,000 nM) [1]. This dual NMDA/SERT action aligns methoxetamine more closely with the pharmacological profiles of certain advanced antidepressants rather than traditional dissociative anesthetics.

Evidence DimensionSerotonin Transporter (SERT) Affinity (Ki)
Target Compound Data481 nM
Comparator Or BaselineKetamine (> 10,000 nM / negligible)
Quantified DifferenceSignificant SERT inhibition by methoxetamine vs. no meaningful activity by ketamine
ConditionsRadioligand binding assay against human monoamine transporters

This dual-action profile makes methoxetamine the mandatory choice for studies investigating the synergistic effects of NMDA antagonism and serotonin reuptake inhibition.

Locomotor Activity
Head-to-head
MXE: no significant alteration vs Ketamine: significant decrease
Supports motor-function behavioral assays
Sprague-Dawley rats, CPP conditioning phase; 2.5–5 mg/kg doses

Chromatographic and Mass Spectrometric Differentiation for Forensic Panels

For analytical toxicology, methoxetamine hydrochloride is procured as a certified reference material (CRM) to resolve isobaric and chromatographic ambiguities in multiplexed drug panels . Methoxetamine HCl (MW: 283.79 g/mol) is structurally distinct from ketamine HCl (MW: 274.19 g/mol) due to its 3-methoxy and N-ethyl substitutions [1]. In LC-MS/GC-MS workflows, this mass difference and the resulting unique fragmentation pathways mean that ketamine standards cannot be used to calibrate or quantify methoxetamine in biological matrices .

Evidence DimensionMolecular Weight / Exact Mass for MS Calibration
Target Compound DataMW: 283.79 g/mol (Free base exact mass: 247.16)
Comparator Or BaselineKetamine HCl (MW: 274.19 g/mol)
Quantified DifferenceDistinct mass-to-charge (m/z) ratios and fragmentation patterns
ConditionsLC-MS and GC-MS forensic and clinical toxicology screening

Analytical laboratories must procure exact methoxetamine CRMs to ensure regulatory compliance and avoid false negatives in clinical and forensic screening workflows.

Self-Admin vs. Ketamine
Head-to-head
MXE: modest self-administration vs Ketamine: robust self-administration
Supports reinforcement neurobiology studies
Rat IV self-administration; 0.25–1.0 mg/kg/infusion
NMDA Affinity (Ki)
Head-to-head
337 ± 76 nM
Supports receptor-occupancy comparison studies
[3H]-MK-801 binding; ketamine Ki=659 nM, PCP Ki=59 nM
Self-Admin vs. PCP
Head-to-head
MXE: less effective reinforcer vs PCP: more effective reinforcer
Supports dissociation of NMDA blockade from high reinforcing effects
PCP-trained rat operant paradigm

Forensic and Clinical Toxicology Screening

As a certified reference material (CRM), methoxetamine hydrochloride is essential for the precise calibration of LC-MS and GC-MS instruments, ensuring accurate identification and quantification in biological matrices where ketamine standards are analytically useless .

Dual-Mechanism Antidepressant Modeling

Due to its unique combination of NMDA receptor antagonism and potent SERT inhibition, methoxetamine is the preferred compound for in vitro and in vivo models investigating the synergistic pathways of fast-acting antidepressants [1].

Structure-Activity Relationship (SAR) Studies

Procured by medicinal chemists to map the arylcyclohexylamine pharmacophore, specifically to evaluate how 3-methoxy and N-ethyl substitutions alter binding kinetics and monoamine transporter selectivity compared to traditional 2-chloro (ketamine) analogs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic analytical method development
Certified reference material purity and identity
Chromatographic accuracy, matrix-effect control, and method reproducibility
Behavioral pharmacology (motor/reinforcement)
Unique in vivo profile without locomotor depression
Motor-function and reinforcement circuitry endpoints
NMDA/SERT polypharmacology investigation
Dual NMDA antagonism and SERT inhibition
Synaptic plasticity, serotonergic signaling, and monoamine crosstalk assays
Drug discrimination research
Generalization to ketamine/PCP discriminative stimulus cues
Interoceptive stimulus characterization and training-cue reliability

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

283.1339066 g/mol

Monoisotopic Mass

283.1339066 g/mol

Heavy Atom Count

19

UNII

DKO8XUO3NY

Wikipedia

Methoxetamine hydrochloride

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